Ethyl 3-[(4-fluorophenyl)amino]propanoate
Description
Ethyl 3-[(4-fluorophenyl)amino]propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-fluorophenyl amino group at the C3 position. The fluorine atom on the phenyl ring enhances metabolic stability and modulates electronic properties, while the amino group enables participation in hydrogen bonding and nucleophilic reactions .
Properties
IUPAC Name |
ethyl 3-(4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSGZZDJIUQIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630077 | |
| Record name | Ethyl N-(4-fluorophenyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887574-32-5 | |
| Record name | Ethyl N-(4-fluorophenyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(4-fluorophenyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-bromopropanoate with 4-fluoroaniline in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-fluorophenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the fluorophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[(4-fluorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Ethyl 3-[(4-fluorophenyl)amino]propanoate belongs to a family of substituted propanoates. Key structural analogues include:
Key Observations :
- Positional Isomerism: The amino group at C3 (target compound) vs. C2 () alters steric and electronic profiles, impacting biological target interactions .
- Halogen Effects: Bromine in ethyl 3-(4-bromo-3-fluorophenyl)propanoate increases molecular weight and reactivity for Suzuki-Miyaura coupling, unlike fluorine’s electron-withdrawing effects .
- Functional Group Diversity : The oxo group in ’s compound introduces tautomerism, expanding its utility in photochemical reactions .
Key Observations :
- Protecting Groups: Boc-protected derivatives () achieve higher yields (95%) compared to non-protected analogues, emphasizing their role in stabilizing reactive amino groups .
- Purification Challenges : Column chromatography for boronate-derived compounds () reduces yields (33%) due to complex mixtures .
Biological Activity
Ethyl 3-[(4-fluorophenyl)amino]propanoate, a compound characterized by its unique structural attributes, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHFNO and a molecular weight of approximately 196.22 g/mol. The presence of a fluorine atom in the para position of the phenyl group enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological activity.
Mode of Action
The compound is believed to exert its biological effects primarily through interactions with specific receptors or enzymes. These interactions can modulate various cellular pathways, particularly those involved in inflammation and cancer progression. The fluorine atom enhances binding affinity, potentially increasing the compound's efficacy.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is vital for evaluating its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining how effectively the compound reaches its target sites in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through modulation of key signaling pathways such as MAPK/ERK. This pathway is critical for regulating cell proliferation and survival.
Biochemical Interactions
This compound interacts with several enzymes and proteins within biological systems:
- Cytochrome P450 Enzymes : It has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism.
- Cell Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and cellular stress responses.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity : A study reported that at concentrations as low as 50 μM, this compound inhibited bacterial growth by over 70% in laboratory settings.
- Cancer Cell Apoptosis : In a controlled experiment involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (up to 60% at 100 μM), indicating strong anticancer potential.
- Inflammation Modulation : Research suggests that this compound can downregulate pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)propanoate | High | Moderate antimicrobial activity |
| Ethyl 3-(4-bromophenyl)propanoate | High | Low anticancer effects |
| Ethyl 3-(4-methylphenyl)propanoate | Moderate | Weak anti-inflammatory properties |
This compound stands out due to its enhanced stability and reactivity conferred by the fluorine atom compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
